molecular formula C23H17BrN2O2 B4637447 Benzyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate

Benzyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate

Cat. No.: B4637447
M. Wt: 433.3 g/mol
InChI Key: KMGWOYDPNIVRPJ-UHFFFAOYSA-N
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Description

Benzyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a benzyl group, a bromophenyl group, and a phenyl group attached to the pyrazole ring

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it is a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it is a potential drug candidate, future research could involve further pharmacological testing and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions may involve the use of a base and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

Benzyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-bromophenyl ketone: Similar in structure but lacks the pyrazole ring.

    Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: Similar structure with an ethyl ester group instead of a benzyl ester group.

Uniqueness

Benzyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the benzyl, bromophenyl, and phenyl groups attached to the pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

benzyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c24-19-13-11-18(12-14-19)22-21(15-26(25-22)20-9-5-2-6-10-20)23(27)28-16-17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGWOYDPNIVRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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